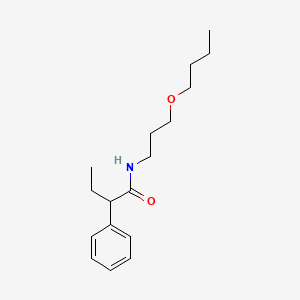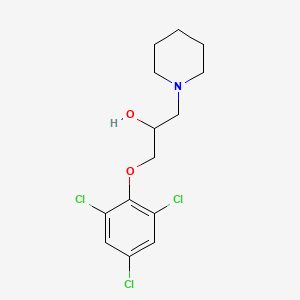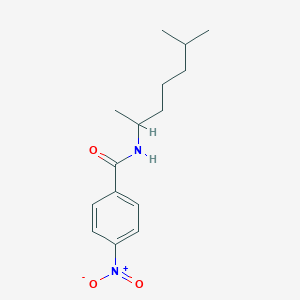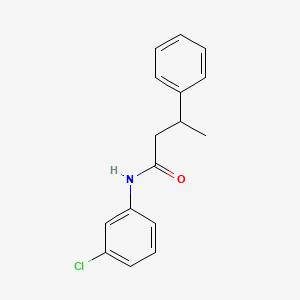
N-(3-butoxypropyl)-2-phenylbutanamide
Descripción general
Descripción
N-(3-butoxypropyl)-2-phenylbutanamide, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 313.48 g/mol. This compound is synthesized through a multistep process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
Aplicaciones Científicas De Investigación
N-(3-butoxypropyl)-2-phenylbutanamide has been studied extensively for its potential applications in various fields. One of the main areas of research is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(3-butoxypropyl)-2-phenylbutanamide has been shown to have neuroprotective effects, which may make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(3-butoxypropyl)-2-phenylbutanamide is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain. N-(3-butoxypropyl)-2-phenylbutanamide has been shown to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in the regulation of mood, cognition, and movement.
Biochemical and Physiological Effects:
N-(3-butoxypropyl)-2-phenylbutanamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(3-butoxypropyl)-2-phenylbutanamide has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. N-(3-butoxypropyl)-2-phenylbutanamide has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-butoxypropyl)-2-phenylbutanamide is that it is relatively easy to synthesize and purify. N-(3-butoxypropyl)-2-phenylbutanamide is also stable under a wide range of conditions, which makes it a useful compound for laboratory experiments. One limitation of N-(3-butoxypropyl)-2-phenylbutanamide is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several potential future directions for research on N-(3-butoxypropyl)-2-phenylbutanamide. One area of interest is in the development of new drugs for the treatment of neurological disorders. N-(3-butoxypropyl)-2-phenylbutanamide has been shown to have neuroprotective effects, which may make it a promising candidate for drug development. Another area of interest is in the study of the biochemical and physiological effects of N-(3-butoxypropyl)-2-phenylbutanamide. Further research is needed to fully understand the mechanism of action of N-(3-butoxypropyl)-2-phenylbutanamide and its potential applications in various fields.
Propiedades
IUPAC Name |
N-(3-butoxypropyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-3-5-13-20-14-9-12-18-17(19)16(4-2)15-10-7-6-8-11-15/h6-8,10-11,16H,3-5,9,12-14H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTZQYXREBEBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C(CC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3976950.png)
![N-(4-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3976951.png)
![N-{3-[(4-ethyl-2-methyl-3-oxopiperazin-1-yl)carbonyl]phenyl}cyclopentanecarboxamide](/img/structure/B3976955.png)
![N-(tert-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3976956.png)


![1-(3-bromobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3976971.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B3976974.png)


![N-(4-chlorophenyl)-4-methoxy-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3977002.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-N'-(2-methylphenyl)malonamide](/img/structure/B3977010.png)
![1-[(4-chlorophenoxy)acetyl]-3-methylpiperidine](/img/structure/B3977024.png)